BenchChemオンラインストアへようこそ!

5-bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide

Halogen bonding Medicinal chemistry Structure-activity relationships

Procure CAS 1334369-10-6 to add a unique dual-pharmacophore architecture to your HTS library. This unscreened research compound combines a 5-bromo-2-chloro benzamide halogen-bond donor with a 6-oxo-4-phenylpyrimidinone H-bond acceptor. The 5-Br substituent enables anomalous scattering in crystallographic fragment screens. With no validated SAR, it offers a 'blind test' case for computational benchmarking. Not replaceable by any single commercially available analog.

Molecular Formula C19H15BrClN3O2
Molecular Weight 432.7
CAS No. 1334369-10-6
Cat. No. B2464452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide
CAS1334369-10-6
Molecular FormulaC19H15BrClN3O2
Molecular Weight432.7
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C19H15BrClN3O2/c20-14-6-7-16(21)15(10-14)19(26)22-8-9-24-12-23-17(11-18(24)25)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,22,26)
InChIKeyQPUKGUBZKUQVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide (CAS 1334369-10-6): Structural Classification and Procurement Baseline


5-Bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide (CAS 1334369-10-6) is a synthetic small molecule (C19H15BrClN3O2, MW 432.7) belonging to the N-substituted 6-phenylpyrimidinone benzamide class . The compound features a 5-bromo-2-chloro-substituted benzamide core linked via an ethyl spacer to a 6-oxo-4-phenylpyrimidin-1(6H)-yl moiety. Structurally, it occupies an intersection between halogenated benzamide pharmacophores and 6-arylpyrimidinone scaffolds — both chemotypes independently associated with kinase inhibition, bromodomain recognition, and anti-inflammatory activity in the broader literature [1]. Critically, no peer-reviewed publication, patent example with disclosed quantitative data, or authoritative database entry (PubChem, ChEMBL, BindingDB) currently characterizes the biological activity of this specific compound. All available vendor listings describe it as an unscreened research chemical without target annotation or potency data.

Why Generic Substitution Fails for 5-Bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide (CAS 1334369-10-6)


The combination of three structural modules — the 5-bromo-2-chloro benzamide halogen pattern, the ethyl linker length, and the 6-oxo-4-phenylpyrimidinone heterocycle — creates a pharmacophoric fingerprint that cannot be replicated by simple interchange with any single commercially available analog . The 5-bromo substituent on the benzamide ring provides a halogen-bond donor with distinct σ-hole geometry (heavier halogen, more polarizable) compared to chloro or fluoro analogs, potentially altering binding pose and affinity in ways that cannot be predicted without experimental validation [1]. Simultaneously, the 6-oxo (carbonyl) group on the pyrimidinone ring serves as a hydrogen-bond acceptor that differentiates this compound from simple 4-phenylpyrimidine analogs lacking the carbonyl. Substituting any one of these features — replacing bromo with fluoro, shortening the ethyl linker to methyl, or removing the pyrimidinone carbonyl — would produce a molecule with fundamentally different conformational preferences, electrostatic surface, and target recognition profile. No validated structure-activity relationship (SAR) data exist for this compound within this specific substitution pattern, making rational analog substitution impossible without de novo experimental profiling.

Quantitative Evidence Guide for 5-Bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide (CAS 1334369-10-6): Known Data and Evidence Gaps


Halogen-Bond Donor Capacity: 5-Bromo vs. 5-Chloro or 5-Fluoro Benzamide Analogs

The 5-bromo substituent on the benzamide ring of CAS 1334369-10-6 provides a measurably stronger halogen-bond donor than the corresponding 5-chloro or 5-fluoro analogs. Meta- and para-substituted aryl bromides exhibit σ-hole potentials of approximately +8 to +12 kcal/mol on the molecular electrostatic potential surface, compared to +2 to +6 kcal/mol for aryl chlorides and near-zero values for aryl fluorides [1]. This increased σ-hole magnitude translates to stronger directed halogen bonds with carbonyl oxygen or π-system acceptors in protein binding sites. In the context of benzamide-containing ligands, bromo substitution at the 5-position has been shown in crystallographic studies to form halogen-bonding interactions with backbone carbonyls at distances of 2.8–3.2 Å (Br···O), contributing 0.5–1.5 kcal/mol to binding free energy compared to the corresponding chloro analog [2]. However, these values are class-level inferences from related benzamide systems and have NOT been experimentally validated for CAS 1334369-10-6 specifically.

Halogen bonding Medicinal chemistry Structure-activity relationships

Pyrimidinone Carbonyl as H-Bond Acceptor: Differentiating 6-Oxo-4-phenylpyrimidin from Simple 4-Phenylpyrimidine Analogs

The 6-oxo (carbonyl) group on the pyrimidinone ring of CAS 1334369-10-6 provides a hydrogen-bond acceptor site that is entirely absent in simple 4-phenylpyrimidine analogs (e.g., 5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide). In the broader 6-arylpyrimidinone chemotype, this carbonyl group participates in key binding interactions: N-substituted 6-phenylpyrimidinones have demonstrated measurable enzyme inhibition and receptor binding in anti-inflammatory assays, with activity dependent on the presence of the 6-oxo group for hydrogen bonding [1]. The carbonyl oxygen acts as a hydrogen-bond acceptor with an experimentally determined H-bond basicity (pK_BHX) of approximately 1.3–1.5 for amide-adjacent carbonyls, compared to the much weaker pyrimidine ring nitrogen (pK_BHX ~0.6–0.8) as an acceptor [2]. This difference can translate to a ~0.5–1.0 kcal/mol advantage in binding free energy per hydrogen bond in aqueous environment — a class-level inference from general molecular recognition principles, not validated for this specific compound.

Hydrogen bonding Pyrimidinone pharmacophore Molecular recognition

Ethyl Linker Conformational Flexibility vs. Methylene or Acetamido Linkers: Impact on Pharmacophore Geometry

CAS 1334369-10-6 employs an ethyl spacer (-CH2-CH2-) connecting the benzamide nitrogen to the pyrimidinone N1 position. This two-carbon linker permits approximately 3 rotatable bonds in the linking region, allowing the benzamide and pyrimidinone rings to adopt a range of relative orientations spanning a distance range of approximately 4.5–7.5 Å between ring centroids (estimated from molecular mechanics conformational sampling of analogous ethyl-linked benzamide-pyrimidinone systems) [1]. By contrast, analogs with a single methylene linker (e.g., 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide) restrict the inter-ring distance and reduce conformational freedom, while longer propyl linkers introduce additional entropic penalty without necessarily improving binding [2]. The ethyl linker represents a 'middle-ground' spacer that balances conformational preorganization with flexibility — a design principle inferred from SAR studies of related benzamide-containing ligands where ethyl linkers have shown superior potency compared to methyl or propyl spacers in certain kinase and GPCR contexts. No direct experimental comparison data exist for CAS 1334369-10-6 against linker analogs.

Linker optimization Conformational analysis Structure-based design

Benzamide vs. Sulfonamide Core: Hydrogen-Bond Donor/Acceptor Profile Differentiation

CAS 1334369-10-6 contains a secondary benzamide (-CONH-) linkage, distinguishing it from sulfonamide analogs such as 2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1334371-55-9). The benzamide NH serves as a hydrogen-bond donor (HBD count = 1), while the sulfonamide analog would present a more acidic NH (sulfonamide pKa ~10–11 vs. benzamide pKa ~13–15) with altered H-bond donor strength [1]. Additionally, the benzamide carbonyl is a weaker H-bond acceptor than the sulfonamide S=O oxygens. Computationally, benzamides typically exhibit lower polar surface area (PSA ~46 Ų for the amide group) compared to sulfonamides (PSA ~55 Ų), which can influence membrane permeability — a class-level trend where benzamides generally show 1.5- to 3-fold higher passive permeability than corresponding sulfonamides in PAMPA assays [2]. These property differences have NOT been measured for CAS 1334369-10-6 specifically.

Amide bond Sulfonamide Pharmacophore comparison ADME properties

Research Application Scenarios for 5-Bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide (CAS 1334369-10-6)


Diversity-Oriented Screening Library Enrichment with Dual-Pharmacophore Benzamide-Pyrimidinone Scaffolds

CAS 1334369-10-6 presents a dual-pharmacophore architecture combining a halogenated benzamide with a 6-arylpyrimidinone — two privileged structural motifs that independently appear in kinase inhibitor, bromodomain ligand, and anti-inflammatory compound collections. For high-throughput screening (HTS) library managers seeking to maximize pharmacophore diversity, this compound offers a scaffold not represented by simpler benzamide-only or pyrimidine-only entries. The 5-bromo-2-chloro substitution pattern provides halogen-bond donor capacity [1], while the 6-oxopyrimidinone carbonyl serves as an H-bond acceptor [2], creating a three-dimensional interaction profile that differs from flat, monofunctional analogs. Procurement for diversity screening is the primary evidence-supported use case, as no target-specific activity has been validated.

Fragment-Based Drug Discovery (FBDD) Crystallographic Screening: Halogen-Enriched Benzamide Probe

In fragment-based crystallographic screening campaigns targeting proteins with known halogen-binding pockets (e.g., kinases with a conserved 'back-pocket' halogen-binding site, or bromodomains with accessible Br-preferring subpockets), CAS 1334369-10-6 serves as a bromine-enriched probe. The 5-bromo substituent provides anomalous scattering signal for X-ray crystallography (Br has an anomalous scattering factor f'' of ~1.28 electrons at Cu Kα wavelength), facilitating unambiguous binding-mode determination [1]. This is a class-level advantage over chloro-substituted analogs (Cl f'' ~0.36 e at Cu Kα), making bromo-substituted fragments easier to locate in electron density maps — though this advantage is general to all bromo-aromatic compounds and not unique to CAS 1334369-10-6.

Structure-Activity Relationship (SAR) Exploration of 6-Arylpyrimidinone N1-Substituent Effects

For medicinal chemistry programs exploring the SAR of N1-substituted 6-phenylpyrimidinones — a scaffold with precedent in anti-inflammatory and kinase-inhibitory chemotypes [1] — CAS 1334369-10-6 represents a specific data point in N1-substituent space. The ethyl linker connecting to a 5-bromo-2-chlorobenzamide differs from published analogs that typically use simpler alkyl or benzyl N1-substituents. Comparing the (unmeasured) biological profile of this compound against published N1-methyl, N1-benzyl, or N1-acetamido 6-phenylpyrimidinones would, if experimentally characterized, reveal the contribution of the halogenated benzamide extension to target binding or selectivity. Procurement is warranted specifically for research groups actively synthesizing or profiling this chemotype.

Computational Drug Discovery: Benchmarking Halogen-Bond Scoring Functions

The well-defined halogen-bond donor (5-Br) and multiple H-bond acceptors (amide C=O, pyrimidinone C=O) in CAS 1334369-10-6 make it a suitable test ligand for benchmarking computational halogen-bond scoring functions in molecular docking or free energy perturbation (FEP) workflows [1]. Its intermediate molecular weight (~433 Da) and moderate rotatable bond count place it in a 'lead-like' property space where computational predictions are most reliable. The absence of experimental binding data for this compound is, paradoxically, an advantage in this context: it represents a 'blind test' case for prospective computational binding affinity prediction before experimental validation.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.